P2Y1 Antagonism Affinity Comparison
In a direct head-to-head comparison within the same assay system, a compound featuring the 2-methoxy-4-methylbenzothioamide core (CHEMBL3105195) demonstrated an IC50 of 11 nM for antagonism of the P2Y1 receptor in washed human platelets, as measured by a 2-methylthio-ADP-induced calcium flux FLIPR assay [1]. This is significantly more potent than a close structural analog, CHEMBL2333770, which exhibited an IC50 of 29 nM under identical experimental conditions [2]. This difference highlights the impact of specific structural features on target engagement.
| Evidence Dimension | In vitro antagonistic potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | CHEMBL2333770: 29 nM |
| Quantified Difference | 2.6-fold lower IC50 (higher potency) |
| Conditions | Antagonist activity at P2Y1 receptor in washed human platelets, 1 uM 2-methylthio-ADP-induced calcium flux, FLIPR assay. |
Why This Matters
A 2.6-fold improvement in potency can be critical in early drug discovery, allowing for lower effective concentrations and potentially reducing off-target effects.
- [1] BindingDB. BDBM50445206 CHEMBL3105195. Affinity Data: IC50 for P2Y1 receptor. View Source
- [2] BindingDB. BDBM50429537 CHEMBL2333770. Affinity Data: IC50 for P2Y1 receptor. View Source
